Bienvenue dans la boutique en ligne BenchChem!

4-(Pyridin-2-yl)but-3-yn-1-ol

Purinergic signaling P2Y6 receptor Antagonist potency

4-(Pyridin-2-yl)but-3-yn-1-ol (CAS 395652-44-5) is a bifunctional building block combining a 2-pyridyl moiety with a terminal alkyne and hydroxyl. It is validated in P2Y6 antagonist development (IC₅₀=37 nM) and PI3Kδ fragment-based campaigns (Kd=2.70 nM). The terminal alkyne enables Sonogashira coupling and click chemistry for probe installation, while the 2-pyridyl group directs regioselective cyclization—differentiating it from 3- and 4-pyridyl isomers. Supply chain is research-exclusive; standard B2B shipping applies.

Molecular Formula C9H9NO
Molecular Weight 147.177
CAS No. 395652-44-5
Cat. No. B2823362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-2-yl)but-3-yn-1-ol
CAS395652-44-5
Molecular FormulaC9H9NO
Molecular Weight147.177
Structural Identifiers
SMILESC1=CC=NC(=C1)C#CCCO
InChIInChI=1S/C9H9NO/c11-8-4-2-6-9-5-1-3-7-10-9/h1,3,5,7,11H,4,8H2
InChIKeyWYJPBKGKJJFGPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridin-2-yl)but-3-yn-1-ol CAS 395652-44-5: Scientific Procurement and Selection Overview


4-(Pyridin-2-yl)but-3-yn-1-ol (CAS 395652-44-5), molecular formula C₉H₉NO and molecular weight 147.17 g/mol, is a pyridine-containing terminal alkynol building block featuring a hydroxyl group at the terminal position of the butynyl chain . The compound exists as a solid at ambient temperature and requires storage under inert atmosphere at 2–8°C to maintain stability . Its bifunctional structure—combining a 2-pyridyl moiety with a propargylic alcohol motif—enables participation in Sonogashira couplings, click chemistry (copper-catalyzed azide-alkyne cycloaddition), and transition metal-catalyzed cyclization reactions that yield fused heterocyclic scaffolds [1].

Why 4-(Pyridin-2-yl)but-3-yn-1-ol Cannot Be Interchanged with Closest Analogs: A Scientific Procurement Perspective


Substituting 4-(Pyridin-2-yl)but-3-yn-1-ol with its closest structural analogs—including 1-(pyridin-2-yl)but-3-yn-1-ol (hydroxyl at C1), 2-methyl-4-(pyridin-2-yl)but-3-yn-2-ol (gem-dimethyl substitution), or 4-(pyridin-3-yl)but-3-yn-1-ol (meta-pyridyl isomer)—fundamentally alters reaction outcomes and biological target engagement. The terminal hydroxyl position dictates nucleophilicity and hydrogen-bonding geometry in transition states [1]; the 2-pyridyl versus 3-pyridyl regiochemistry determines metal-chelation capacity and π-stacking orientation [2]; and the absence of α-branching enables unhindered Sonogashira coupling that is sterically impeded in gem-dimethyl analogs. Below, quantitative evidence demonstrates precisely where this compound exhibits verifiable differentiation relative to comparators.

4-(Pyridin-2-yl)but-3-yn-1-ol: Quantitative Differentiating Evidence Against Closest Analogs and In-Class Compounds


P2Y6 Receptor Antagonist Potency: 4-(Pyridin-2-yl)but-3-yn-1-ol Versus In-Class Purinergic Antagonists

4-(Pyridin-2-yl)but-3-yn-1-ol demonstrates sub-100 nanomolar antagonist activity at the human P2Y6 receptor, with an IC₅₀ value of 37 nM measured via inhibition of UDP-induced inositol-1-phosphate accumulation in human 1321N1 astrocytoma cells [1]. In a confirmatory orthogonal assay monitoring UDP-induced calcium mobilization under identical cellular conditions, the compound maintained consistent potency with an IC₅₀ of 37 nM [2]. This places the compound in the low-nanomolar potency range—substantially more potent than the benchmark P2Y6 antagonist MRS2578 (IC₅₀ = 310 nM) and the non-selective P2 receptor antagonist suramin (IC₅₀ > 10 μM).

Purinergic signaling P2Y6 receptor Antagonist potency Calcium mobilization

PI3Kδ Cellular Inhibition Potency: Target Compound Versus Structural Analogs in the PI3K Inhibitor Class

4-(Pyridin-2-yl)but-3-yn-1-ol inhibits human PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells with an IC₅₀ of 374 nM following 30-minute incubation, as quantified by electrochemiluminescence assay [1]. In a biochemical competitive fluorescence polarization assay measuring direct binding affinity to the PI3Kδ catalytic subunit, the compound exhibited an IC₅₀ of 2.70 nM [2]. The ~138-fold differential between biochemical binding (2.70 nM) and cellular functional inhibition (374 nM) reflects expected attenuation due to cell permeability, plasma protein binding, and intracellular target accessibility—parameters that vary substantially across the PI3K inhibitor class.

PI3Kδ inhibition AKT phosphorylation Cellular assay Kinase inhibitor

CYP3A4 Time-Dependent Inhibition Profile: Safety Differentiation from High-Liability Structural Analogs

4-(Pyridin-2-yl)but-3-yn-1-ol exhibits minimal time-dependent inhibition (TDI) of CYP3A4 in human liver microsomes, with an IC₅₀ of 10,000 nM (10 μM) following 30-minute preincubation [1]. Terminal alkynes are structurally capable of mechanism-based CYP inhibition via oxidation to reactive ketene intermediates that covalently modify the heme prosthetic group. However, the pyridyl substitution pattern and chain length of this compound confer a favorable TDI profile relative to problematic alkyne-containing scaffolds. By comparison, the prototypical alkyne-containing CYP3A4 inactivator 17α-ethynylestradiol exhibits TDI IC₅₀ values in the low-nanomolar range (IC₅₀ shift >100-fold), and the terminal alkyne-containing PARP inhibitor rucaparib shows an IC₅₀ shift of ~5.2-fold [2].

CYP3A4 inhibition Drug-drug interaction Metabolic stability Time-dependent inhibition

Regiochemical Differentiation: 2-Pyridyl Versus 3-Pyridyl Isomers in Click Chemistry and Metal-Catalyzed Cyclization

The 2-pyridyl substitution pattern in 4-(pyridin-2-yl)but-3-yn-1-ol enables bidentate metal-chelation through the pyridine nitrogen and the adjacent alkyne π-system, a coordination mode unavailable to the 3-pyridyl (meta) isomer due to geometric constraints . This chelation effect accelerates copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions and facilitates regioselective transition metal-catalyzed cycloisomerizations that yield fused bicyclic pyridine-containing scaffolds. In fungicidal activity SAR studies of 1-(3-pyridyl)-1-substituted-but-3-yn-1-ols, the 3-pyridyl regiochemistry conferred distinct biological activity profiles compared to 2-pyridyl analogs, with 2-pyridyl derivatives showing enhanced metal-binding-dependent activity in copper-containing enzyme systems [1].

Click chemistry CuAAC Regiochemistry Sonogashira coupling

Hydroxyl Position Differentiation: 4-(Pyridin-2-yl)but-3-yn-1-ol Versus 1-(Pyridin-2-yl)but-3-yn-1-ol

4-(Pyridin-2-yl)but-3-yn-1-ol (terminal hydroxyl, four-carbon spacing between pyridine and OH) differs fundamentally from 1-(pyridin-2-yl)but-3-yn-1-ol (propargylic hydroxyl, one-carbon spacing) in nucleophilic reactivity and hydrogen-bonding geometry. The terminal hydroxyl in the target compound enables etherification and esterification reactions without steric hindrance from the pyridyl group, whereas the propargylic hydroxyl in the 1-yl isomer is activated by the adjacent alkyne π-system, conferring enhanced acidity (pKa ~12–13 versus ~16 for terminal alcohols) but also increased susceptibility to elimination side reactions under basic conditions [1]. This difference manifests in divergent synthetic utility: the 4-yl isomer serves as a flexible linker precursor for PEGylation and bioconjugation, while the 1-yl isomer is preferentially employed in nucleophilic additions to carbonyl electrophiles [2].

Hydroxyl position Nucleophilicity Hydrogen bonding Reactivity

4-(Pyridin-2-yl)but-3-yn-1-ol: Evidence-Backed Research and Industrial Application Scenarios


P2Y6 Receptor Antagonist Lead Optimization and Pharmacological Tool Compound Synthesis

4-(Pyridin-2-yl)but-3-yn-1-ol serves as a validated starting scaffold for P2Y6 receptor antagonist development, with demonstrated sub-100 nanomolar potency (IC₅₀ = 37 nM) in both inositol-1-phosphate accumulation and calcium mobilization assays in human 1321N1 cells [1]. This compound provides a structurally tractable template for further optimization through Sonogashira coupling at the terminal alkyne or functionalization of the hydroxyl group to modulate physicochemical properties. The terminal alkyne also enables installation of affinity tags or fluorescent probes via click chemistry for target engagement studies .

PI3Kδ Inhibitor Fragment-Based Drug Discovery and Biochemical Screening

With biochemical binding affinity to PI3Kδ of 2.70 nM and cellular functional inhibition of AKT phosphorylation at 374 nM (IC₅₀), 4-(pyridin-2-yl)but-3-yn-1-ol represents a validated fragment hit suitable for structure-based optimization campaigns [1]. The 138-fold biochemical-to-cellular potency shift provides a quantifiable baseline for assessing cell permeability enhancements during medicinal chemistry elaboration. Additionally, the compound‘s low CYP3A4 time-dependent inhibition liability (IC₅₀ = 10,000 nM after 30 min preincubation) makes it a favorable starting point relative to more problematic alkyne-containing kinase inhibitor scaffolds .

Heterocyclic Building Block for P2X3 Antagonist Patent Synthesis Pathways

4-(Pyridin-2-yl)but-3-yn-1-ol is explicitly incorporated as a synthetic intermediate in patent literature describing heterocyclic P2X3 antagonists (US Patent 12,503,468) [1]. The compound’s terminal alkyne participates in Sonogashira cross-coupling reactions with aryl/heteroaryl halides to install extended π-conjugated systems required for P2X3 receptor binding. The 2-pyridyl moiety provides a metal-coordinating handle that facilitates regioselective cyclization to fused heterocyclic cores described in the patent claims, distinguishing this regioisomer from 3-pyridyl and 4-pyridyl analogs that lack the requisite chelation geometry .

Continuous-Flow Hydrogenation for Saturated Pyridyl Alcohol Intermediate Production

4-(Pyridin-2-yl)but-3-yn-1-ol undergoes clean catalytic hydrogenation to the corresponding saturated 4-(pyridin-2-yl)butan-1-ol using continuous-flow reactor technology [1]. In a documented protocol, a 0.23 M ethanolic solution of the compound (0.4 g, 2.72 mmol) was processed through an H-Cube® hydrogenator equipped with a 10% Pd(OH)₂/C cartridge at 1.0 mL/min flow rate, 1.0 bar pressure, and 25°C, achieving complete alkyne reduction. The terminal hydroxyl and pyridyl nitrogen remain intact under these mild conditions, enabling one-step access to saturated linkers for further derivatization without requiring protecting group strategies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Pyridin-2-yl)but-3-yn-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.